molecular formula C6H12ClN3 B2422547 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride CAS No. 1431962-30-9

2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride

Cat. No.: B2422547
CAS No.: 1431962-30-9
M. Wt: 161.63 g/mol
InChI Key: KSKFGTLEQFHLGY-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H11N3·2HCl It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide, such as methyl iodide, to introduce the 1-methyl group.

    Amination: The alkylated pyrazole is reacted with ethylene diamine to form the ethan-1-amine derivative.

    Formation of the Dihydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or alkoxides in polar solvents.

Major Products

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine: The base form without the dihydrochloride salt.

    2-Methoxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine: A derivative with a methoxy group instead of an amine group.

    1-Methyl-1H-pyrazole-4-carboxylic acid: A carboxylic acid derivative of pyrazole.

Uniqueness

2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride is unique due to its specific combination of a pyrazole ring with an ethan-1-amine side chain and its dihydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

1431962-30-9

Molecular Formula

C6H12ClN3

Molecular Weight

161.63 g/mol

IUPAC Name

2-(1-methylpyrazol-4-yl)ethanamine;hydrochloride

InChI

InChI=1S/C6H11N3.ClH/c1-9-5-6(2-3-7)4-8-9;/h4-5H,2-3,7H2,1H3;1H

InChI Key

KSKFGTLEQFHLGY-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)CCN.Cl.Cl

Canonical SMILES

CN1C=C(C=N1)CCN.Cl

solubility

not available

Origin of Product

United States

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